Fmoc-Dab(Alloc)-OH

Catalog No.
S715565
CAS No.
204316-32-5
M.F
C23H24N2O6
M. Wt
424.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Dab(Alloc)-OH

CAS Number

204316-32-5

Product Name

Fmoc-Dab(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoic acid

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

InChI

InChI=1S/C23H24N2O6/c1-2-13-30-22(28)24-12-11-20(21(26)27)25-23(29)31-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)/t20-/m0/s1

InChI Key

YIVBOSPUFNDYMF-FQEVSTJZSA-N

SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Dab(Alloc)-OH;204316-32-5;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)amino)butanoicacid;Fmoc-Dab(Aloc)-OH;Nalpha-Fmoc-Ngamma-Alloc-L-2,4-diaminobutyricacid;Ngamma-Alloc-Nalpha-Fmoc-L-2,4-diaminobutyricacid;AmbotzFAA1363;AC1MBSSU;88645_ALDRICH;SCHEMBL178810;88645_FLUKA;MolPort-003-725-639;ACT06572;0480AB;ZINC15722150;AKOS015893071;VA50329;AJ-67844;AK-49547;AN-29914;FT-0679755;N-alpha-Fmoc-N-gamma-Alloc-L-diaminobutyricacid;I04-1229;2-Fmoc-amino-4-[[(allyloxy)carbonyl]amino]-L-butyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoicacid

Canonical SMILES

C=CCOC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group of Dab, allowing for the selective attachment of other amino acids during peptide chain formation. Fmoc is a commonly used protecting group in solid-phase peptide synthesis due to its mild removal conditions.
  • Alloc (Allyloxycarbonyl): This group protects the side chain amine of Dab. Alloc can be selectively removed under different conditions compared to Fmoc, enabling orthogonal protection strategies in peptide synthesis.

Here are some specific applications of Fmoc-Dab(Alloc)-OH in scientific research:

  • Synthesis of bioactive peptides: Fmoc-Dab(Alloc)-OH can be incorporated into peptide sequences to introduce diaminopropionic acid residues, which can be important for biological activity. For example, Dap-containing peptides are found in antibiotics, toxins, and enzyme inhibitors.
  • Development of new therapeutic agents: Researchers can use Fmoc-Dab(Alloc)-OH to create novel peptide-based drugs with desired properties. The ability to selectively protect and deprotect functional groups allows for the fine-tuning of peptide structure and function.
  • Studies of protein-protein interactions: Fmoc-Dab(Alloc)-OH can be used to generate peptides that specifically bind to target proteins. This information is valuable for understanding protein function and developing new drugs.
  • Investigation of cellular processes: Peptides containing Dap can be used to probe cellular signaling pathways and elucidate the mechanisms of action of various molecules.

Fmoc-Dab(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-gamma-allyloxycarbonyl-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. This compound features two protective groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the alpha-amino position and the allyloxycarbonyl (Alloc) group at the side-chain amino position. These protective groups are essential in peptide synthesis as they prevent unwanted reactions at specific sites during the synthesis process.

Fmoc-Dab(Alloc)-OH itself doesn't have a specific mechanism of action. It functions as a building block to create peptides with unique functionalities. The key aspect lies in the controlled removal of the Alloc group, enabling the introduction of desired chemical modifications at the beta-amine position of the incorporated Dab residue within the peptide. This allows for the creation of structurally diverse and functionally tailored peptides for research purposes [].

Types of Reactions

  • Deprotection Reactions:
    • The Fmoc group is typically removed using a base such as piperidine, while the Alloc group is removed using palladium catalysts in the presence of a nucleophile like morpholine.
  • Coupling Reactions:
    • Fmoc-Dab(Alloc)-OH can participate in peptide coupling reactions to form peptide bonds with other amino acids. Common reagents for these reactions include N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.

Common Reagents and Conditions

  • Deprotection: Piperidine for Fmoc removal; palladium catalysts for Alloc removal.
  • Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole for peptide bond formation.

Major Products Formed

  • Deprotected amino acid: Removal of the protective groups yields free 2,4-diaminobutyric acid.
  • Peptides: Coupling reactions with other amino acids result in various peptide formations.

Fmoc-Dab(Alloc)-OH plays a significant role in biological research, particularly in the synthesis of modified peptides and proteins. These compounds are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. They can act as enzyme inhibitors, receptor agonists or antagonists, making them valuable tools in drug development and protein engineering.

The synthesis of Fmoc-Dab(Alloc)-OH involves several key steps:

  • Protection of the Alpha-Amino Group: The alpha-amino group of 2,4-diaminobutyric acid is protected with the Fmoc group using Fmoc chloride in the presence of a base like sodium carbonate.
  • Protection of the Side-Chain Amino Group: The side-chain amino group is then protected with the Alloc group using allyl chloroformate in the presence of triethylamine.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels.

The applications of Fmoc-Dab(Alloc)-OH span various fields:

  • Peptide Synthesis: It is widely used in solid-phase peptide synthesis to introduce 2,4-diaminobutyric acid residues into peptides.
  • Protein Engineering: Facilitates studies on protein structure and function through modified peptides.
  • Drug Development: Investigated for therapeutic properties in treating diseases like cancer and infections.
  • Material Science: Used in developing novel materials such as hydrogels and nanomaterials for applications in drug delivery and tissue engineering .

Peptides synthesized using Fmoc-Dab(Alloc)-OH interact with specific molecular targets such as enzymes and receptors. The mechanism of action depends on the peptide sequence but generally involves binding to these targets to exert biological effects. This compound enables precise control over peptide sequences and functionalities, allowing researchers to study their interactions with biological systems effectively .

Similar Compounds

  • Fmoc-Dab(Boc)-OH: Features a tert-butyloxycarbonyl (Boc) group instead of Alloc.
  • Fmoc-Dap(Alloc)-OH: Contains 2,3-diaminopropionic acid instead of 2,4-diaminobutyric acid.
  • Fmoc-Orn(Alloc)-OH: Contains an ornithine residue instead of 2,4-diaminobutyric acid.
  • Fmoc-Lys(Alloc)-OH: Contains a lysine residue with a longer side chain.

Uniqueness

The unique combination of Fmoc and Alloc protecting groups allows for orthogonal deprotection strategies that facilitate selective removal under different conditions. This feature distinguishes Fmoc-Dab(Alloc)-OH from other similar compounds, enhancing its utility in complex peptide synthesis .

Fmoc-Dab(Alloc)-OH combines two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl): A temporary α-amino group protector removed under basic conditions (20% piperidine in DMF).
  • Alloc (allyloxycarbonyl): A permanent γ-amino group protector cleaved via palladium-catalyzed allyl transfer (Pd(PPh₃)₄/PhSiH₃).

This dual system allows sequential deprotection, enabling site-specific modifications without interfering with other functional groups. The Dab backbone provides a four-carbon chain with two amino groups, enabling side-chain cyclization or branching.

Key Structural Features

PropertyFmoc-Dab(Alloc)-OH
Molecular FormulaC₂₃H₂₄N₂O₆
Molecular Weight424.45 g/mol
CAS Number204316-32-5
Solubility in DMFModerate (~50 mM)
Deprotection ConditionsFmoc: 20% piperidine; Alloc: Pd(0)/PhSiH₃

Historical Context of Orthogonal Diamino Acids in SPPS

The development of Fmoc-Dab(Alloc)-OH reflects advancements in orthogonal protecting group (PG) strategies:

  • Early SPPS: Boc/t-Bu systems dominated but faced limitations in handling acid-sensitive peptides.
  • Fmoc/t-Bu Emergence: Introduced milder base-labile Fmoc and acid-labile t-Bu PGs, enabling orthogonal workflows.
  • Alloc Integration: The allyloxycarbonyl group emerged as a Pd-cleavable PG, offering compatibility with Fmoc for multi-step syntheses.

Evolution of Dab Derivatives

YearInnovationImpactSource
1997Alloc-Nα protection for tandem reactionsEnabled simultaneous deprotection-coupling
2000sFmoc-Dab(Alloc)-OH commercializationStandardized cyclic peptide synthesis
2020sMetal-free Alloc removal (I₂/H₂O)Sustainable SPPS for large-scale peptides

Role of Dab in Peptide Engineering

The Dab residue’s γ-amino group enables:

  • Cyclization: Formation of lactams or disulfide bridges for enhanced stability and bioactivity.
  • Branching: Introduction of side-chain appendages for multivalent ligands.
  • Post-Translational Mimics: Methylation or acylation to mimic natural modifications.

Case Study: Antimicrobial Peptides
Fmoc-Dab(Alloc)-OH was used in cathelicidin-PY analogs to test disulfide bridge necessity. Results showed:

  • Disulfide-Free Peptides: Retained antimicrobial activity against E. coli but lower plasma stability.
  • Lactam-Bridged Variants: Improved proteolytic resistance and structural rigidity.

Stepwise Protection Strategy

The most widely adopted synthetic approach involves sequential protection of the amino groups of 2,4-diaminobutyric acid through a three-step methodology . This procedure ensures complete protection while minimizing side reactions and maximizing synthetic efficiency.

Alpha-Amino Protection with Fluorenylmethyloxycarbonyl Group

The initial step involves protection of the alpha-amino group using fluorenylmethyloxycarbonyl chloride . The reaction employs fluorenylmethyloxycarbonyl chloride at 1.2 equivalents with sodium carbonate at 2.0 equivalents as the base . The reaction medium consists of dimethylformamide and water in a 4:1 volume ratio, conducted at temperatures ranging from 0 degrees Celsius to room temperature over 6 to 8 hours .

The mechanism involves nucleophilic attack by the alpha-amino group on the carbonyl carbon of fluorenylmethyloxycarbonyl chloride, resulting in carbamate formation [9]. The fluorenylmethyloxycarbonyl protecting group demonstrates exceptional stability toward acidic conditions while remaining base-labile for selective removal [9]. Product isolation achieves yields of 85 to 90 percent after recrystallization from ethyl acetate and hexane mixtures .

Gamma-Amino Protection with Allyloxycarbonyl Group

The second protection step targets the gamma-amino group using allyl chloroformate . The reaction utilizes allyl chloroformate at 1.5 equivalents with triethylamine at 3.0 equivalents serving as the base . Dichloromethane functions as the reaction solvent, with the process conducted at 0 degrees Celsius for 2 hours under nitrogen atmosphere .

The allyloxycarbonyl protecting group offers orthogonal protection, remaining stable under standard fluorenylmethyloxycarbonyl deprotection conditions while being selectively removable via palladium-catalyzed processes [10]. The reaction yields range from 80 to 85 percent after purification through silica gel chromatography using hexane and ethyl acetate gradient systems .

Carboxylic Acid Activation

The final synthetic step involves activation of the carboxylic acid functionality to facilitate subsequent coupling reactions . The procedure employs N-hydroxysuccinimide at 1.1 equivalents and N,N'-dicyclohexylcarbodiimide at 1.1 equivalents in tetrahydrofuran solvent . The reaction proceeds at room temperature for 12 hours, followed by filtration to remove dicyclohexylurea byproduct and concentration under vacuum .

Optimization Parameters and Reaction Conditions

Systematic optimization studies have identified critical parameters affecting synthetic efficiency and product quality . The following table summarizes optimal reaction conditions and their impact on synthetic yields:

ParameterOptimal RangeImpact on Yield
Fluorenylmethyloxycarbonyl Chloride Equivalents1.1-1.3 equivalents±5% variation
Allyl Chloroformate Temperature Control0°C to room temperature rampPrevents oligomerization
Purification MethodColumn chromatography vs recrystallization+10% purity improvement
Reaction Time for Alpha Protection6-8 hoursOptimal conversion
Base Equivalents for Gamma Protection3.0 equivalents triethylamineMaximum efficiency

Temperature control during allyl chloroformate addition proves particularly critical, as elevated temperatures promote undesired oligomerization reactions . The gradual temperature ramp from 0 degrees Celsius to room temperature ensures controlled reactivity while maintaining high selectivity .

Alternative Synthetic Approaches

Recent developments have explored one-pot methodologies for preparing N-carbamate protected amino acids [22]. These approaches utilize azide intermediates to minimize byproduct formation and eliminate difficult-to-remove dipeptide impurities [22]. The one-pot sequence proceeds from fluorenylmethyloxycarbonyl chloride to fluorenylmethyloxycarbonyl azide to the final protected amino acid, achieving yields of 60 to 90 percent with enhanced purity profiles [22].

The azide-based methodology offers particular advantages in large-scale synthesis by reducing the number of isolation steps and minimizing waste generation [22]. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance analyses confirm the superior purity achieved through this approach [22].

Solid-Phase Applications and Coupling Efficiency

The synthesized fluorenylmethyloxycarbonyl-2,4-diaminobutyric acid (allyloxycarbonyl)-hydroxyl demonstrates excellent performance in solid-phase peptide synthesis applications [2]. Coupling reactions employ standard activation reagents including 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and N,N-diisopropylethylamine in dimethylformamide solvent [2].

Particular attention must be paid to potential lactamization reactions during incorporation, which can be prevented through the use of 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one as the coupling reagent [6] [15]. This reagent demonstrates superior performance in preventing lactam formation compared to conventional coupling agents [15]. The 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one coupling system shows remarkable resistance to racemization and enables successful incorporation of sterically hindered amino acid derivatives [18].

Orthogonal Deprotection Strategies

The allyloxycarbonyl protecting group enables selective deprotection through palladium-catalyzed processes without affecting fluorenylmethyloxycarbonyl or tert-butyl protecting groups [16]. The standard deprotection protocol employs tetrakis(triphenylphosphine)palladium(0) at 0.1 to 0.2 equivalents in chloroform, acetic acid, and N-methylmorpholine mixtures at 37:2:1 volume ratios . The reaction proceeds for 2 to 4 hours with monitoring via Kaiser test for free amine formation .

Phenylsilane serves as an effective scavenger in allyloxycarbonyl deprotection, preventing side reactions that lead to allylamine formation [16]. The mechanism involves coordination of the allyl group to palladium followed by nucleophilic attack and catalyst regeneration [16]. This orthogonal deprotection capability enables complex synthetic strategies including cyclization and side-chain modification protocols [3].

XLogP3

3.4

Dates

Last modified: 08-15-2023

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